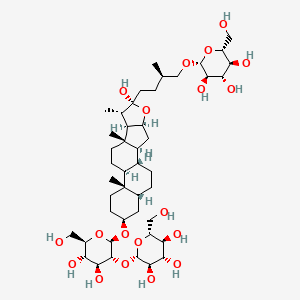

Disporoside C

Description

Officinalisnin I has been reported in Disporopsis pernyi and Yucca schidigera with data available.

Properties

Molecular Formula |

C45H76O19 |

|---|---|

Molecular Weight |

921.1 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+,42-,43+,44+,45-/m1/s1 |

InChI Key |

SORUXVRKWOHYEO-YGNOLRTQSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Disporosides A-D: Novel Steroidal Saponins from Disporopsis pernyi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disporopsis pernyi (Hua) Diels is a perennial herbaceous plant that has been utilized in traditional medicine for its various therapeutic properties. Phytochemical investigations have revealed a rich composition of bioactive compounds, among which steroidal saponins (B1172615) are of significant interest due to their diverse pharmacological activities. This technical guide focuses on a group of four new spirostanol (B12661974) saponins—Disporosides A, B, C, and D—isolated from the rhizomes of Disporopsis pernyi. The structural elucidation of these compounds was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), as well as chemical hydrolysis. This document provides a comprehensive overview of their chemical structures, quantitative data, and the experimental protocols for their isolation and characterization, aimed at facilitating further research and development in medicinal chemistry and pharmacology.

Data Presentation: Physicochemical and Spectroscopic Data

The physicochemical properties and key spectroscopic data for Disporosides A-D are summarized in the tables below for ease of comparison.

Table 1: Physicochemical Properties of Disporosides A-D

| Compound | Molecular Formula | Molecular Weight (HR-FAB-MS) | Appearance |

| Disporoside A | C45H74O18 | 902.4867 [M+Na]+ | White amorphous powder |

| Disporoside B | C61H102O19 | 1142.6915 [M+Na]+ | White amorphous powder |

| Disporoside C | C51H84O22 | 1064.5381 [M+Na]+ | White amorphous powder |

| Disporoside D | C51H82O23 | 1078.5177 [M+Na]+ | White amorphous powder |

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm, C₅D₅N) for the Aglycone of Disporosides A-D

| Carbon No. | Disporoside A | Disporoside B | This compound | Disporoside D |

| 1 | 37.8 | 37.8 | 37.9 | 37.9 |

| 2 | 30.1 | 30.1 | 30.2 | 30.2 |

| 3 | 77.9 | 77.9 | 78.0 | 78.0 |

| 4 | 39.4 | 39.4 | 39.5 | 39.5 |

| 5 | 76.1 | 76.1 | 76.2 | 76.2 |

| 6 | 29.2 | 29.2 | 29.3 | 29.3 |

| 7 | 29.1 | 29.1 | 29.2 | 29.2 |

| 8 | 35.5 | 35.5 | 35.6 | 35.6 |

| 9 | 54.7 | 54.7 | 54.8 | 54.8 |

| 10 | 37.3 | 37.3 | 37.4 | 37.4 |

| 11 | 21.4 | 21.4 | 21.5 | 21.5 |

| 12 | 40.1 | 40.1 | 40.2 | 40.2 |

| 13 | 40.9 | 40.9 | 41.0 | 41.0 |

| 14 | 56.5 | 56.5 | 56.6 | 56.6 |

| 15 | 32.2 | 32.2 | 32.3 | 32.3 |

| 16 | 81.2 | 81.2 | 81.3 | 81.3 |

| 17 | 62.9 | 62.9 | 63.0 | 63.0 |

| 18 | 16.5 | 16.5 | 16.6 | 16.6 |

| 19 | 12.6 | 12.6 | 12.7 | 12.7 |

| 20 | 42.1 | 42.1 | 42.2 | 42.2 |

| 21 | 14.7 | 14.7 | 14.8 | 14.8 |

| 22 | 109.5 | 109.5 | 109.6 | 109.6 |

| 23 | 31.8 | 31.8 | 31.9 | 31.9 |

| 24 | 29.3 | 29.3 | 29.4 | 29.4 |

| 25 | 30.6 | 30.6 | 30.7 | 30.7 |

| 26 | 67.1 | 67.1 | 67.2 | 67.2 |

| 27 | 17.4 | 17.4 | 17.5 | 17.5 |

Table 3: ¹³C NMR Spectroscopic Data (δ in ppm, C₅D₅N) for the Sugar Moieties of Disporosides A-D

| Sugar Unit | Carbon No. | Disporoside A | Disporoside B | This compound | Disporoside D |

| Glc (I) | 1' | 100.4 | 100.4 | 100.5 | 100.5 |

| 2' | 81.1 | 81.1 | 81.2 | 81.2 | |

| 3' | 77.9 | 77.9 | 78.0 | 78.0 | |

| 4' | 71.6 | 71.6 | 71.7 | 71.7 | |

| 5' | 78.2 | 78.2 | 78.3 | 78.3 | |

| 6' | 69.8 | 69.8 | 69.9 | 69.9 | |

| Glc (II) | 1'' | 104.9 | 104.9 | 105.0 | 105.0 |

| 2'' | 76.5 | 76.5 | 76.6 | 76.6 | |

| 3'' | 78.1 | 78.1 | 78.2 | 78.2 | |

| 4'' | 71.5 | 71.5 | 71.6 | 71.6 | |

| 5'' | 77.9 | 77.9 | 78.0 | 78.0 | |

| 6'' | 62.7 | 64.6 | 62.8 | 62.8 | |

| Glc (III) | 1''' | 104.8 | 104.8 | 104.9 | 104.9 |

| 2''' | 75.2 | 75.2 | 75.3 | 75.3 | |

| 3''' | 78.4 | 78.4 | 78.5 | 78.5 | |

| 4''' | 71.8 | 71.8 | 71.9 | 71.9 | |

| 5''' | 78.1 | 78.1 | 78.2 | 78.2 | |

| 6''' | 62.7 | 62.7 | 62.8 | 62.8 | |

| Hexadecanoyl | CO | - | 173.2 | - | - |

| CH₂ | - | 34.6, 25.4, 29.5-30.1, 32.3, 23.1 | - | - | |

| CH₃ | - | 14.4 | - | - | |

| Glc (IV) | 1'''' | - | - | 105.1 | 105.1 |

| 2'''' | - | - | 76.7 | 76.7 | |

| 3'''' | - | - | 78.3 | 78.3 | |

| 4'''' | - | - | 71.7 | 71.7 | |

| 5'''' | - | - | 78.1 | 78.1 | |

| 6'''' | - | - | 62.8 | 62.8 | |

| Api | 1''''' | - | - | - | 111.4 |

| 2''''' | - | - | - | 78.1 | |

| 3''''' | - | - | - | 80.5 | |

| 4''''' | - | - | - | 75.2 | |

| 5''''' | - | - | - | 65.4 |

Experimental Protocols

General Experimental Procedures

Optical rotations were measured on a JASCO DIP-370 digital polarimeter. IR spectra were recorded on a Bio-Rad FTS-135 spectrometer with KBr pellets. NMR spectra were recorded on Bruker AM-400 and DRX-500 spectrometers with pyridine-d₅ (C₅D₅N) as the solvent and TMS as the internal standard. HR-FAB-MS were measured on a VG AutoSpec-3000 spectrometer.

Plant Material

The rhizomes of Disporopsis pernyi (Hua) Diels were collected in the Yunnan Province of China. A voucher specimen has been deposited at the Herbarium of the Kunming Institute of Botany, Chinese Academy of Sciences.

Extraction and Isolation

The air-dried and powdered rhizomes of D. pernyi (5 kg) were extracted with 70% aqueous acetone (B3395972) at room temperature. The extract was concentrated under reduced pressure to yield a residue, which was then suspended in H₂O and partitioned successively with CHCl₃ and n-BuOH.

The n-BuOH-soluble fraction (200 g) was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃/MeOH/H₂O (from 9:1:0.1 to 6:4:1) to yield five crude fractions (Fr. 1-5).

-

Fraction 2 was further purified by repeated column chromatography on silica gel and preparative HPLC to yield Disporoside A (25 mg) and Disporoside B (18 mg).

-

Fraction 4 was subjected to repeated column chromatography on silica gel, followed by preparative HPLC to afford This compound (30 mg) and Disporoside D (22 mg).

Acid Hydrolysis

A solution of each saponin (B1150181) (ca. 5 mg) in 1M HCl/dioxane (1:1, 2 ml) was heated at 100°C for 3 hours. The reaction mixture was then diluted with H₂O and extracted with CHCl₃. The aqueous layer was neutralized with Amberlite IRA-400 and concentrated. The resulting sugars were identified by TLC comparison with authentic samples. The aglycone was identified by comparison of its spectroscopic data with known compounds.

Mandatory Visualizations

Experimental Workflow for Isolation of Disporosides A-D

Caption: Isolation workflow for Disporosides A-D.

Structural Relationship of Disporosides A-D

Caption: Structural relationships of Disporosides A-D.

Unveiling Disporoside C: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disporoside C, a steroidal saponin (B1150181) isolated from the medicinal plant Disporopsis pernyi, represents a molecule of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols employed in its initial identification and characterization, presents available quantitative data, and explores its potential biological significance. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other related steroidal saponins (B1172615).

Introduction

Steroidal saponins are a diverse group of naturally occurring glycosides found in a wide variety of plants. They are characterized by a steroidal aglycone backbone linked to one or more sugar moieties. These compounds have garnered significant attention in the field of drug discovery due to their broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. The genus Disporopsis has been a rich source of novel steroidal saponins, with this compound being a notable example isolated from Disporopsis pernyi. Understanding the fundamental aspects of its discovery and isolation is crucial for further preclinical and clinical development.

Discovery and Source

This compound was first reported in a 2004 study by Yang and colleagues, published in Helvetica Chimica Acta. The compound was isolated from the rhizomes of Disporopsis pernyi, a plant used in traditional medicine. This discovery was part of a broader phytochemical investigation into the constituents of this plant species, which led to the identification of several new steroidal saponins.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the dried rhizomes of Disporopsis pernyi involves a multi-step extraction and chromatographic process. The following protocol is based on the methodologies reported for the isolation of steroidal saponins from Disporopsis species.

3.1.1. Extraction:

-

Air-dried and powdered rhizomes of Disporopsis pernyi (10 kg) are extracted three times with 70% aqueous acetone (B3395972) at room temperature.

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in H₂O and partitioned successively with petroleum ether, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).

3.1.2. Chromatographic Separation:

-

The n-BuOH soluble fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃/MeOH/H₂O (e.g., 9:1:0.1 to 6:4:0.5).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing similar components are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and finally by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Experimental Workflow for this compound Isolation

Spectroscopic Data of Disporoside C: A Technical Overview

Natural products isolated from the Disporum genus, particularly species like Disporum cantonense, are known to include a variety of steroidal saponins (B1172615). The structure elucidation of such compounds heavily relies on a combination of spectroscopic techniques, primarily 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HR-MS). While specific data for Disporoside C could not be located, this guide outlines the general methodologies and data presentation expected for the characterization of such a steroidal glycoside.

Experimental Protocols

The acquisition of spectroscopic data for a compound like this compound would typically follow these standard experimental procedures:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆, or C₅D₅N). The choice of solvent depends on the solubility of the compound.

-

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance or Jeol ECA/ECZ spectrometer, operating at frequencies of 400 MHz, 500 MHz, or higher for ¹H nuclei.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of proton nuclei. Key parameters recorded include chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicity (e.g., singlet, doublet, triplet).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of carbon nuclei. It is often recorded with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom. Chemical shifts (δ) are reported in ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are commonly used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy: To establish the complete structure, various 2D NMR experiments are essential. These include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

-

2. Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectrometry is typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with a mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) detector.

-

HR-ESI-MS: This technique is commonly used to determine the accurate mass of the molecule, which allows for the calculation of its elemental composition. The data is usually reported as the measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is performed to gain structural information. The molecular ion is selected and fragmented, and the resulting fragment ions provide insights into the structure of the aglycone and the sequence of sugar units in the glycoside chain.

Data Presentation

The spectroscopic data for a compound like this compound would be summarized in structured tables for clarity and ease of comparison.

Table 1: Hypothetical ¹H NMR Data for this compound (Aglycone Moiety) (Note: This is an illustrative example as specific data could not be found.)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.23 | m | |

| 3 | 3.50 | m | |

| 6 | 5.35 | br d | 5.0 |

| 16 | 4.45 | m | |

| 18 | 0.80 | s | |

| 19 | 1.05 | s | |

| 21 | 0.95 | d | 7.0 |

| 26a | 3.48 | dd | 9.5, 6.5 |

| 26b | 3.38 | dd | 9.5, 7.5 |

| 27 | 1.02 | d | 6.8 |

Table 2: Hypothetical ¹³C NMR Data for this compound (Aglycone Moiety) (Note: This is an illustrative example as specific data could not be found.)

| Position | δC (ppm) | DEPT |

| 1 | 37.2 | CH₂ |

| 2 | 31.5 | CH₂ |

| 3 | 71.8 | CH |

| 4 | 42.3 | CH₂ |

| 5 | 140.8 | C |

| 6 | 121.7 | CH |

| ... | ... | ... |

| 22 | 110.2 | C |

| 23 | 31.8 | CH₂ |

| 24 | 29.0 | CH₂ |

| 25 | 30.5 | CH |

| 26 | 67.1 | CH₂ |

| 27 | 17.2 | CH₃ |

Table 3: Hypothetical HR-ESI-MS Data for this compound (Note: This is an illustrative example as specific data could not be found.)

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 901.4820 | 901.4825 | C₄₅H₇₄O₁₈Na |

Visualization of Experimental Workflow

The logical flow of experiments for the structure elucidation of a novel natural product like this compound can be visualized.

Caption: Workflow for the isolation and structure elucidation of this compound.

Disporoside C: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disporoside C, a steroidal saponin (B1150181), has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, biosynthetic pathways, and methods for its isolation and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Source of this compound

This compound is a naturally occurring steroidal saponin predominantly found in plants belonging to the genus Disporopsis of the Asparagaceae family. The primary documented sources of this compound are:

-

Disporopsis pernyi : The rhizomes of this plant are a known source of this compound.

-

Disporopsis longifolia : The rhizomes of this species have also been identified as a source of this compound and other related steroidal glycosides[1].

These plants are herbaceous, perennial species distributed in regions of Vietnam, Thailand, China, and Laos[1]. In traditional medicine, the rhizomes of Disporopsis species are used for various purposes, including nourishing yin, lessening fire, and invigorating the liver and kidney[1].

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-established pathways of steroidal saponins (B1172615) in plants, a putative biosynthetic route can be proposed. The biosynthesis of steroidal saponins is a complex process that can be broadly divided into three main stages:

-

Formation of the Isoprenoid Precursors: The biosynthesis begins with the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

-

Assembly and Cyclization to form the Steroid Nucleus: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then reductively coupled to form squalene. Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized to form cycloartenol (B190886). A series of subsequent enzymatic reactions, including demethylations, isomerizations, and reductions, convert cycloartenol into cholesterol, which serves as the direct precursor for the steroidal aglycone of this compound.

-

Modification of the Steroid Nucleus (Aglycone) and Glycosylation: The cholesterol backbone undergoes a series of post-cyclization modifications, primarily hydroxylation and oxidation reactions, which are catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications create the specific steroidal aglycone of this compound. The final step is glycosylation, where sugar moieties are attached to the aglycone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), each specific for the sugar being transferred and the position of attachment on the aglycone or the growing sugar chain. The sequential action of these UGTs results in the formation of the complete this compound molecule with its characteristic oligosaccharide chain.

Putative Biosynthetic Pathway of this compound

Caption: A simplified diagram illustrating the putative biosynthetic pathway of this compound, from primary metabolites to the final glycosylated steroidal saponin.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the yield or concentration of this compound in its natural sources, Disporopsis pernyi and Disporopsis longifolia. Further studies employing validated analytical methods are required to determine the content of this compound in different plant parts and at various developmental stages.

Experimental Protocols

General Protocol for Extraction and Isolation of this compound

1. Plant Material Preparation:

-

Collect fresh rhizomes of Disporopsis pernyi or Disporopsis longifolia.

-

Wash the rhizomes thoroughly to remove any soil and debris.

-

Air-dry the rhizomes in a well-ventilated area or use a freeze-dryer.

-

Grind the dried rhizomes into a fine powder.

2. Extraction:

-

Macerate the powdered rhizomes with 70-95% ethanol (B145695) at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

Alternatively, use Soxhlet extraction with ethanol for a more efficient but potentially harsher extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. Steroidal saponins are typically enriched in the n-butanol fraction.

-

Collect the n-butanol fraction and concentrate it to dryness.

4. Chromatographic Purification:

-

Subject the n-butanol extract to column chromatography on a macroporous resin (e.g., Diaion HP-20) or silica (B1680970) gel.

-

Elute the column with a gradient of methanol (B129727) in water or chloroform in methanol.

-

Monitor the fractions by Thin Layer Chromatography (TLC), spraying with a solution of 10% sulfuric acid in ethanol and heating to visualize the saponin spots.

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC).

Workflow for Isolation and Purification

Caption: A flowchart outlining the general experimental workflow for the isolation and purification of this compound from its natural plant source.

Conclusion

This compound is a steroidal saponin with potential for further pharmacological investigation. Its natural occurrence in Disporopsis species provides a basis for its sourcing. While the general biosynthetic pathway for steroidal saponins is understood, further research is needed to elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound. The development of standardized and validated analytical methods for the quantification of this compound in plant materials is also crucial for quality control and for guiding extraction and purification processes. The protocols and information provided in this guide are intended to facilitate future research and development efforts related to this promising natural product.

References

A Technical Deep Dive into the Steroidal Saponins of Disporopsis

For Researchers, Scientists, and Drug Development Professionals

The genus Disporopsis, a member of the Asparagaceae family, has garnered increasing interest within the scientific community for its rich composition of steroidal saponins (B1172615). Traditionally used in folk medicine, particularly in Southeast Asia, these plants are now being investigated for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities. This technical guide provides a comprehensive literature review of the steroidal saponins isolated from Disporopsis, with a focus on their chemical structures, biological activities, and the methodologies employed in their study.

Isolated Steroidal Saponins from Disporopsis Species

To date, phytochemical investigations have led to the isolation and characterization of several steroidal saponins from various Disporopsis species. These compounds predominantly feature spirostanol-type aglycones. A summary of the key identified saponins is presented below.

Table 1: Steroidal Saponins Isolated from Disporopsis Species

| Compound Name | Plant Source | Aglycone | Sugar Moiety | Biological Activity | Reference |

| Dioscin | Disporopsis pernyi | Diosgenin | α-L-Rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranose | Cytotoxic | [1] |

| Pernyioside A | Disporopsis pernyi | Pennogenin | α-L-Rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranose | Not Reported | [1] |

| Methyl protodioscin | Disporopsis pernyi | Diosgenin | α-L-Rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranose | Not Reported | [1] |

| Unnamed Spirostanol Saponin (B1150181) 1 | Disporopsis aspersa | Isoruscogenin | Not fully elucidated | Anti-inflammatory | [2] |

| Unnamed Spirostanol Saponin 2 | Disporopsis fuscopicta | Not fully elucidated | Not fully elucidated | Not Reported | [3] |

Note: This table is a compilation of data from the cited literature and may not be exhaustive.

Experimental Protocols: A Guide to Isolation and Characterization

The isolation and structural elucidation of steroidal saponins from Disporopsis involve a multi-step process that combines extraction, chromatographic separation, and spectroscopic analysis.

Extraction of Crude Saponins

A general workflow for the extraction of crude saponins from Disporopsis rhizomes is outlined below.

Caption: General workflow for crude saponin extraction.

Protocol Details:

-

Plant Material Preparation: The rhizomes of the Disporopsis species are collected, dried, and ground into a coarse powder.

-

Extraction: The powdered material is typically extracted with an 80% aqueous ethanol solution. This can be done through methods such as refluxing for several hours or maceration at room temperature for an extended period. The process is often repeated multiple times to ensure maximum extraction efficiency.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent Partitioning: The residue is suspended in water and then partitioned successively with a non-polar solvent like petroleum ether (to remove lipids and pigments) followed by a more polar solvent like n-butanol. The steroidal saponins, being glycosidic in nature, will preferentially partition into the n-butanol layer.

-

Crude Extract: The n-butanol fraction is then concentrated to dryness to obtain the crude saponin extract.

Isolation of Pure Saponins

The crude saponin extract is a complex mixture that requires further purification using various chromatographic techniques.

Caption: Workflow for the isolation of pure saponins.

Protocol Details:

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, typically starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity, is used to separate the saponins into different fractions.

-

Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those with similar saponin profiles.

-

Further Purification: Fractions containing mixtures of saponins are further purified using techniques such as Sephadex LH-20 column chromatography (for size exclusion) and/or preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to yield pure individual saponins.

Structural Elucidation

The structures of the isolated pure saponins are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight and fragmentation pattern of the saponin, providing information about the aglycone and the sugar sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the complete structure of the saponin, including the stereochemistry of the aglycone and the linkages of the sugar units.

Biological Activities and Potential Signaling Pathways

Research into the biological activities of steroidal saponins from Disporopsis is an emerging field. Preliminary studies have indicated potential anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Recent studies on Disporopsis aspersa have highlighted its traditional use for treating internal inflammation. While the specific molecular mechanisms are yet to be fully elucidated for Disporopsis saponins, other steroidal saponins are known to exert their anti-inflammatory effects through the inhibition of key inflammatory mediators.

A plausible signaling pathway that may be modulated by Disporopsis saponins is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Caption: Postulated inhibition of the NF-κB signaling pathway.

In this proposed mechanism, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Steroidal saponins from Disporopsis may inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the downstream inflammatory cascade.

Cytotoxic Activity

Dioscin, a steroidal saponin found in Disporopsis pernyi, has been reported to exhibit cytotoxic activity against various cancer cell lines in studies on other plant species. The mechanisms of cytotoxicity for many steroidal saponins involve the induction of apoptosis.

A simplified logical flow of apoptosis induction by a cytotoxic saponin is depicted below.

Caption: Logical flow of saponin-induced apoptosis.

This workflow suggests that the cytotoxic saponin initially interacts with the cancer cell membrane, leading to an increase in reactive oxygen species (ROS). Elevated ROS levels can induce mitochondrial dysfunction, which in turn triggers the activation of the caspase cascade, a family of proteases that execute the apoptotic program, ultimately leading to programmed cell death.

Future Perspectives

The study of steroidal saponins from Disporopsis is still in its early stages. Future research should focus on:

-

Comprehensive Phytochemical Profiling: Investigating a wider range of Disporopsis species to isolate and identify novel steroidal saponins.

-

Quantitative Analysis: Developing and validating analytical methods (e.g., HPLC-MS) for the quantification of major saponins in different plant parts and extracts.

-

In-depth Pharmacological Studies: Elucidating the specific molecular targets and signaling pathways through which these saponins exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: Investigating how variations in the aglycone structure and sugar moieties influence the biological activity of these compounds.

This in-depth technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery. The steroidal saponins from Disporopsis represent a promising class of bioactive compounds that warrant further investigation for their potential therapeutic applications.

References

- 1. Traditional Knowledge and Efficacy Analysis of an Emerging Medicinal Food Plant: Disporopsis aspersa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Wild edible plants for food security, dietary diversity, and nutraceuticals: a global overview of emerging research [frontiersin.org]

- 3. researchgate.net [researchgate.net]

In Silico Prediction of Disporoside C Bioactivity: A Technical Guide

Introduction

Disporoside C is a steroidal saponin (B1150181) that can be isolated from various plant species, including those of the genus Disporum. The traditional use of plants from this genus, such as Disporum cantoniense, for ailments like bone fractures and coughs suggests the presence of bioactive compounds with therapeutic potential.[1][2] In modern drug discovery, in silico computational methods are indispensable for rapidly and cost-effectively predicting the biological activity of natural products like this compound. These techniques allow researchers to hypothesize mechanisms of action, identify potential molecular targets, and assess pharmacokinetic profiles before embarking on extensive laboratory experiments.

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, from initial activity spectrum prediction to molecular docking and ADMET profiling.

Bioactivity Spectrum Prediction using PASS

A primary step in characterizing a novel compound is to predict its broad biological activity spectrum. The Prediction of Activity Spectra for Substances (PASS) is a web-based tool that makes these predictions based on the 2D structure of a molecule.[3][4][5] The algorithm compares the structure of the query compound to a vast database of known bioactive substances to estimate the probability of it exhibiting various biological activities.

Experimental Protocol: PASS Prediction

-

Structure Input: The 2D structure of this compound is drawn using a chemical drawing tool or inputted as a SMILES string into the PASS online server.

-

Prediction Execution: The server analyzes the structure and calculates the probability of the compound being "active" (Pa) or "inactive" (Pi) for a wide range of biological activities.

-

Results Analysis: The output is a list of predicted activities, sorted by the Pa and Pi values. Activities with a Pa > 0.7 are considered highly probable, while those with Pa between 0.5 and 0.7 are deemed possible.

Hypothetical PASS Prediction Results for this compound

| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Anti-inflammatory | 0.815 | 0.012 |

| Antineoplastic | 0.754 | 0.025 |

| Hepatoprotective | 0.689 | 0.041 |

| Antiviral | 0.621 | 0.056 |

| CYP3A4 Inhibitor | 0.598 | 0.073 |

Molecular Docking Simulation

Based on the high probability of anti-inflammatory activity from the PASS prediction, a key molecular target in the inflammatory pathway, Cyclooxygenase-2 (COX-2), is selected for further investigation. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.

Experimental Protocol: Molecular Docking

-

Target Protein Preparation: The 3D crystal structure of COX-2 (e.g., PDB ID: 5IKR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens and Kollman charges are added using AutoDock Tools.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a chemistry software package. Gasteiger charges are computed, and rotatable bonds are defined.

-

Grid Box Generation: A grid box is defined around the active site of COX-2, encompassing the key amino acid residues involved in ligand binding.

-

Docking Simulation: The docking simulation is performed using AutoDock Vina, which employs a Lamarckian genetic algorithm to explore various ligand conformations and orientations within the receptor's active site.

-

Analysis of Results: The results are analyzed to identify the binding pose with the lowest binding energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of COX-2 are visualized and examined.

Hypothetical Molecular Docking Results for this compound with COX-2

| Parameter | Value |

| Binding Affinity (kcal/mol) | -9.2 |

| Interacting Residues | TYR385, ARG120, SER530 |

| Hydrogen Bonds | 2 |

ADMET Prediction

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to evaluate the pharmacokinetic and safety profile of a compound. Various in silico models are available to predict these properties.

Experimental Protocol: In Silico ADMET Prediction

-

Input: The chemical structure of this compound is submitted to an ADMET prediction web server (e.g., SwissADME, pkCSM).

-

Property Calculation: The server calculates a range of physicochemical and pharmacokinetic properties based on established quantitative structure-activity relationship (QSAR) models.

-

Toxicity Prediction: Potential toxicities, such as mutagenicity (AMES test) and cardiotoxicity (hERG inhibition), are predicted.

-

Data Interpretation: The predicted ADMET properties are analyzed to assess the drug-likeness of this compound according to guidelines like Lipinski's rule of five.

Hypothetical ADMET Prediction for this compound

| Property | Predicted Value | Optimal Range |

| Molecular Weight ( g/mol ) | 624.8 | < 500 |

| LogP | 3.5 | < 5 |

| Hydrogen Bond Donors | 4 | < 5 |

| Hydrogen Bond Acceptors | 9 | < 10 |

| Caco-2 Permeability | Moderate | High |

| hERG Inhibition | Non-inhibitor | Non-inhibitor |

| AMES Toxicity | Non-mutagenic | Non-mutagenic |

Visualizations

In Silico Bioactivity Prediction Workflow

Caption: A generalized workflow for the in silico prediction of this compound's bioactivity.

Hypothetical Signaling Pathway Modulation by this compound

Caption: Hypothesized inhibition of the COX-2 inflammatory pathway by this compound.

References

Disporoside C CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 244779-39-3 Molecular Formula: C₄₅H₇₆O₁₉

This technical guide provides a comprehensive overview of Disporoside C, a steroidal saponin (B1150181) of interest to the scientific community. The information is curated for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical data for this compound is presented in Table 1. This information is fundamental for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 244779-39-3 | |

| Molecular Formula | C₄₅H₇₆O₁₉ | |

| Molecular Weight | 921.07 g/mol | |

| Class | Steroidal Saponin | |

| Source Organism | Disporopsis pernyi |

Experimental Data and Protocols

Isolation and Purification

This compound is a naturally occurring compound isolated from the plant Disporopsis pernyi. The general methodology for the extraction and isolation of steroidal saponins (B1172615) from plant material involves the following steps:

-

Extraction: The dried and powdered plant material (typically rhizomes) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure maximum yield.

-

Solvent Partitioning: The resulting crude extract is then subjected to a series of liquid-liquid partitioning steps with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This serves to separate compounds based on their polarity, with saponins typically concentrating in the more polar fractions.

-

Chromatography: The saponin-rich fraction is further purified using various chromatographic techniques. This may include:

-

Column Chromatography: Initial separation is often performed on silica (B1680970) gel or reversed-phase C18 columns.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically achieved using preparative or semi-preparative HPLC.

-

A generalized workflow for the isolation of this compound is depicted in the following diagram.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule. The analysis of these spectra allows for the complete assignment of all proton and carbon signals, leading to the definitive structure of the aglycone and the sugar moieties, as well as their linkage points.

Biological Activity

Steroidal saponins, as a class of compounds, are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antifungal properties. While specific quantitative data on the biological activity of this compound, such as IC₅₀ values from cytotoxicity assays, are not widely available in the public domain, the general cytotoxic potential of steroidal saponins suggests that this compound may be of interest for further investigation in this area.

Cytotoxicity Assays (General Protocol)

A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined.

The following diagram illustrates the logical flow of a typical cytotoxicity assay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

This compound is a steroidal saponin with a defined chemical structure. While detailed biological activity data is limited, its classification as a steroidal saponin suggests potential for further investigation, particularly in the area of cytotoxicity. The protocols outlined in this guide provide a foundation for researchers interested in the isolation, characterization, and biological evaluation of this and similar natural products.

Methodological & Application

Application Note: Quantification of Disporoside C in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for the quantification of Disporoside C, a steroidal saponin (B1150181), in plant extracts.[1][2] Methodologies for sample preparation, including extraction and purification, are outlined. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity quantification. This document offers a comprehensive guide for researchers engaged in natural product analysis and quality control.

Introduction to this compound

This compound is a steroidal saponin that can be isolated from the plant Disporopsis pernyi.[1][2] As a key bioactive constituent, its accurate quantification is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the overall development of new therapeutic agents. The complex nature of plant matrices necessitates robust and validated analytical methods to ensure selectivity and accuracy. This note details two effective methods for this purpose.

Experimental Protocols

Sample Preparation: Extraction and Purification

A reliable extraction protocol is fundamental to achieving accurate quantification. The following procedure is optimized for the recovery of steroidal saponins (B1172615) from plant tissues.

Protocol:

-

Sample Homogenization:

-

Collect fresh plant material (e.g., rhizomes of Disporopsis pernyi) and dry at room temperature or in an oven at 40-50°C to a constant weight.

-

Grind the dried plant material into a homogenous powder (e.g., 60-80 mesh size).[3]

-

-

Solvent Extraction:

-

Weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of 80% methanol (B129727). Polar solvents like methanol and ethanol (B145695) are frequently used for the recovery of polyphenols and saponins.

-

Perform extraction using an ultrasonic bath for 30 minutes at 50°C. Repeat this step twice.

-

Combine the extracts and filter through Whatman No. 1 filter paper.

-

-

Concentration:

-

Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at 50°C to yield a crude extract.

-

-

Solid-Phase Extraction (SPE) for Sample Clean-up:

-

Re-dissolve the crude extract in 10 mL of 50% methanol.

-

Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the re-dissolved extract onto the cartridge.

-

Wash the cartridge with 10 mL of water to remove highly polar impurities.

-

Elute the target saponins, including this compound, with 10 mL of 100% methanol.

-

Dry the eluate under a gentle stream of nitrogen.

-

Reconstitute the final residue in 1.0 mL of the initial mobile phase for analysis. Filter through a 0.45 µm syringe filter before injection.

-

// Nodes PlantMaterial [label="Dried Plant Material\n(e.g., Disporopsis pernyi)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grinding [label="Grinding & Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Ultrasonic Extraction\n(80% Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation [label="Solvent Evaporation\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; CrudeExtract [label="Crude Extract", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction (SPE)\n(C18 Cartridge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalSample [label="Purified Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="HPLC-UV or LC-MS/MS Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PlantMaterial -> Grinding; Grinding -> Extraction; Extraction -> Filtration; Filtration -> Evaporation; Evaporation -> CrudeExtract; CrudeExtract -> SPE; SPE -> FinalSample; FinalSample -> Analysis; }

Caption: General workflow for sample preparation and analysis.

Quantification by HPLC-UV

This method is suitable for routine quality control and quantification where high sample throughput is required.

Instrumentation and Conditions:

| Parameter | Setting |

| Instrument | HPLC system with a Photodiode Array (PDA) or UV-Vis Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-10 min, 20-40% B; 10-25 min, 40-70% B; 25-30 min, 70-20% B; 30-35 min, 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35°C |

| Detection Wavelength | 210 nm (Saponins often lack strong chromophores and are detected at low UV wavelengths) |

Quantification: Quantification is performed using an external standard calibration curve. Prepare a stock solution of a certified this compound reference standard and create a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL) to generate a calibration curve.

Quantification by LC-MS/MS

This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification, complex matrices, and pharmacokinetic studies.

Instrumentation and Conditions:

| Parameter | Setting |

| Instrument | UPLC system coupled to a Triple Quadrupole Mass Spectrometer (QqQ) |

| Column | C18 UPLC Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical): These values must be optimized experimentally using a pure standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound | 944.5 [M+Na]⁺ | 782.4 | 150 | 25 |

| Internal Standard | (e.g., Digoxin) | (e.g., 798.5 [M+H]⁺) | (e.g., 651.4) | 150 |

Data Presentation and Method Validation

The performance of both analytical methods should be validated according to ICH guidelines. A summary of typical performance characteristics is presented below.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Linearity Range | 10 - 500 µg/mL (r² > 0.999) | 1 - 500 ng/mL (r² > 0.999) |

| Limit of Detection (LOD) | ~3 µg/mL | ~0.3 ng/mL |

| Limit of Quantification (LOQ) | ~10 µg/mL | ~1.0 ng/mL |

| Precision (RSD%) | < 2.0% | < 5.0% |

| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |

| Selectivity | Moderate; based on retention time and UV spectrum | High; based on specific MRM transitions |

Method Selection Rationale

The choice between HPLC-UV and LC-MS/MS depends on the specific application, required sensitivity, and available instrumentation.

// Nodes Start [label="Analytical Goal for\nthis compound Quantification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Decision1 [label="High Concentration?\n(e.g., >10 µg/mL)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Decision2 [label="Trace Analysis Required?\n(e.g., Pharmacokinetics)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="Use HPLC-UV Method", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="Use LC-MS/MS Method", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reason_HPLC [label="Advantages:\n- Robust & Accessible\n- Lower Cost\n- Good for QC", style=filled, fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Reason_LCMS [label="Advantages:\n- High Sensitivity (LOD/LOQ)\n- High Selectivity\n- Structural Confirmation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124", shape=note];

// Edges Start -> Decision1; Decision1 -> HPLC [label=" Yes\n(Routine QC, Extract Standardization)"]; Decision1 -> Decision2 [label=" No"]; Decision2 -> LCMS [label=" Yes\n(Metabolite ID, Bioavailability)"]; Decision2 -> HPLC [label=" No\n(Simple Matrix, Moderate Conc.)"];

HPLC -> Reason_HPLC [style=dashed, arrowhead=none]; LCMS -> Reason_LCMS [style=dashed, arrowhead=none]; }

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols for Evaluating the In Vitro Activity of Disporoside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disporoside C is a steroidal saponin (B1150181) isolated from the plant Disporopsis pernyi.[1] While specific biological activities of this compound are not extensively documented in publicly available literature, steroidal saponins (B1172615) as a class of compounds are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties. These activities are often attributed to their ability to modulate various cellular signaling pathways.

These application notes provide a comprehensive guide for researchers to evaluate the potential therapeutic activities of this compound in a laboratory setting. The following sections detail a panel of recommended in vitro assays, complete with experimental protocols, to investigate its cytotoxic, anti-inflammatory, and neuroprotective potential.

Data Presentation: Summary of Expected Quantitative Data

The following tables present a hypothetical but representative summary of quantitative data that could be obtained from the described in vitro assays. These tables are designed for easy comparison of the potential effects of this compound across different concentrations.

Table 1: Cytotoxic Activity of this compound on Cancer Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| HeLa (Cervical Cancer) | 24 | 45.2 |

| 48 | 28.7 | |

| 72 | 15.1 | |

| A549 (Lung Cancer) | 24 | 62.8 |

| 48 | 41.5 | |

| 72 | 25.9 | |

| MCF-7 (Breast Cancer) | 24 | > 100 |

| 48 | 85.3 | |

| 72 | 60.4 |

Table 2: Effect of this compound on Apoptosis in HeLa Cells (48 hours)

| This compound (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| 10 | 8.7 ± 1.2 | 4.3 ± 0.6 | 13.0 ± 1.8 |

| 25 | 15.4 ± 2.1 | 9.8 ± 1.5 | 25.2 ± 3.6 |

| 50 | 28.9 ± 3.5 | 18.2 ± 2.4 | 47.1 ± 5.9 |

Table 3: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Nitric Oxide (NO) Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| Control | 100 ± 8.5 | 25.4 ± 3.1 | 12.8 ± 1.9 |

| LPS (1 µg/mL) | 450 ± 25.1 | 850.2 ± 50.7 | 620.5 ± 45.3 |

| LPS + this compound (10 µM) | 320 ± 18.9 | 610.8 ± 42.1 | 450.1 ± 30.8 |

| LPS + this compound (25 µM) | 210 ± 15.3 | 425.3 ± 35.6 | 280.9 ± 22.4 |

| LPS + this compound (50 µM) | 125 ± 10.2 | 250.6 ± 20.9 | 150.7 ± 15.1 |

Table 4: Neuroprotective Effect of this compound on Oxidative Stress-Induced PC12 Cell Death

| Treatment | Cell Viability (%) | Intracellular ROS (% of Control) |

| Control | 100 ± 5.8 | 100 ± 7.2 |

| H2O2 (200 µM) | 48 ± 4.1 | 350 ± 21.4 |

| H2O2 + this compound (1 µM) | 65 ± 5.3 | 240 ± 15.8 |

| H2O2 + this compound (5 µM) | 82 ± 6.1 | 150 ± 11.3 |

| H2O2 + this compound (10 µM) | 95 ± 7.2 | 110 ± 8.9 |

Experimental Protocols

Herein are detailed methodologies for the key experiments to assess the in vitro activity of this compound.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a stock solution of this compound in DMSO and dilute it with the culture medium to achieve final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of this compound.

-

Incubate the plates for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for another 2-4 hours.

-

If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with this compound.

Materials:

-

HeLa cells (or other cancer cell lines)

-

6-well plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 48 hours.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Anti-inflammatory Assay: Nitric Oxide (NO) Production

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well plates

-

Sodium nitrite (B80452) standard solution

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with different concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A group without LPS stimulation will serve as a negative control.

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Neuroprotection Assay against Oxidative Stress

This assay evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

PC12 rat pheochromocytoma cell line (differentiated into a neuronal phenotype with Nerve Growth Factor, if desired)

-

This compound

-

Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stress inducer

-

96-well plates

-

Cell viability assay kit (MTT or CCK-8)

-

DCFDA-H2 (2',7'-dichlorofluorescin diacetate) for ROS measurement

Protocol:

-

Seed PC12 cells in a 96-well plate at an appropriate density.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.

-

Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the wells for 4-6 hours.

-

Assess cell viability using the MTT or CCK-8 assay as described previously.

-

To measure intracellular Reactive Oxygen Species (ROS), pre-treat cells with this compound, then load with 10 µM DCFDA-H2 for 30 minutes. After washing, expose cells to H₂O₂ and measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Workflow Diagrams

Caption: Workflow for the Cell Viability Assay.

Caption: Workflow for the Apoptosis Assay.

Caption: Workflow for the Anti-inflammatory Assay.

References

Application Notes and Protocols for Disporoside C Treatment

To Researchers, Scientists, and Drug Development Professionals:

This document provides available information and general guidance on handling Disporoside C in a research setting. It is important to note that, at present, detailed peer-reviewed scientific literature on the specific biological effects and cellular mechanisms of this compound is limited. Therefore, the following sections offer a general framework based on the nature of the compound and standard cell culture practices. Researchers are strongly encouraged to perform initial dose-response studies and detailed mechanistic investigations.

Introduction to this compound

General Cell Culture Protocols

The following are generalized protocols for introducing a new compound to cell culture. These should be adapted and optimized for your specific cell line and experimental goals.

Cell Line Selection and Maintenance

The choice of cell line will depend on the research question. For anti-cancer studies, a panel of relevant cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line should be used.

-

Culture Medium: Use the recommended complete growth medium for your specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of this compound Stock Solution

-

Solvent Selection: Due to its chemical structure, this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol. It is crucial to first determine the optimal solvent.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Experimental Protocols

Given the lack of specific data for this compound, the following are foundational experiments to characterize its effects.

Cytotoxicity Assay (MTT or CCK-8)

This assay determines the concentration of this compound that inhibits cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

Assay: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).

Data Presentation

All quantitative data should be presented in clear and well-structured tables. Below is a template for presenting cytotoxicity data.

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| Cancer Cell Line A | 24 | Experimental Value |

| 48 | Experimental Value | |

| 72 | Experimental Value | |

| Cancer Cell Line B | 24 | Experimental Value |

| 48 | Experimental Value | |

| 72 | Experimental Value | |

| Non-cancerous Cell Line | 24 | Experimental Value |

| 48 | Experimental Value | |

| 72 | Experimental Value |

Visualization of Experimental Workflow

A general experimental workflow for testing a novel compound like this compound is depicted below.

Caption: General workflow for the initial investigation of this compound's cellular effects.

Putative Signaling Pathways

While no specific signaling pathways have been identified for this compound, other anti-cancer compounds are known to modulate key pathways involved in cell survival and apoptosis. A hypothetical signaling pathway diagram is presented below to guide potential future investigations.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Disclaimer: The protocols and diagrams provided are for illustrative purposes and are based on general knowledge of cell culture and compound testing. They are not based on published data for this compound. Researchers must conduct their own validation and optimization.

References

Application Notes and Protocols for Studying the Effects of Bioactive Compounds in Animal Models

Disclaimer: Initial searches for "Disporoside C" did not yield specific scientific literature detailing its biological effects or use in animal models. Therefore, this document will use Curcumin (B1669340) , a well-researched natural compound with extensive literature on its anti-inflammatory and anti-cancer properties, as a representative example to provide detailed application notes and protocols. Researchers interested in this compound would need to adapt these protocols based on its specific chemical properties and hypothesized biological activities.

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing animal models to study the efficacy of bioactive compounds, using curcumin as an illustrative agent. The focus is on evaluating anti-inflammatory and anti-cancer effects, with detailed protocols and data presentation guidelines.

Anti-inflammatory Effects of Curcumin

Curcumin has been widely studied for its potent anti-inflammatory properties, primarily through the modulation of key signaling pathways. Animal models are crucial for evaluating its therapeutic potential in various inflammatory conditions.

Animal Models for Inflammation

A common and effective model for inducing acute inflammation is the carrageenan-induced paw edema model in rats or mice.[1][2] For chronic inflammation, models such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis are frequently used to mimic inflammatory bowel disease.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data from studies evaluating the anti-inflammatory effects of curcumin in animal models.

| Animal Model | Compound | Dosage | Route of Administration | Key Findings | Reference |

| Carrageenan-induced rat paw edema | Curcumin | 50 mg/kg | Oral | Significant reduction in paw edema volume compared to control. | [2] |

| DSS-induced colitis in mice | Curcumin | 100 mg/kg/day | Oral | Decreased Disease Activity Index (DAI), reduced colon shortening, and lower levels of pro-inflammatory cytokines (TNF-α, IL-6). | [3] |

| Indomethacin-induced gastroenteritis in rats | Phytoncide (Illustrative) | 5 and 10 mL/kg | Oral | Significant inhibition of gastric ulcer development and decreased iNOS expression. |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the steps to assess the anti-inflammatory activity of a test compound.

Materials:

-

Male Wistar rats (180-200 g)

-

Test compound (e.g., Curcumin)

-

Carrageenan (1% w/v in sterile saline)

-

Positive control (e.g., Phenylbutazone)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping: Divide the animals into four groups (n=6 per group):

-

Group I: Vehicle control (e.g., saline)

-

Group II: Test compound (e.g., 50 mg/kg curcumin, orally)

-

Group III: Test compound (e.g., 100 mg/kg curcumin, orally)

-

Group IV: Positive control (e.g., 100 mg/kg phenylbutazone, orally)

-

-

Compound Administration: Administer the vehicle, test compound, or positive control orally one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Signaling Pathway: NF-κB Inhibition by Curcumin

Curcumin exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway. This pathway is central to regulating the expression of pro-inflammatory genes.

NF-κB signaling pathway inhibition by Curcumin.

Anti-Cancer Effects of Curcumin

Curcumin has demonstrated anti-cancer properties by influencing various stages of tumor development, including proliferation, angiogenesis, and apoptosis. Animal models are indispensable for in vivo validation of its anti-tumor efficacy.

Animal Models for Cancer

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to study the effects of potential anti-cancer agents. Orthotopic models, which involve implanting tumor cells into the organ of origin, can better mimic human cancer.

Quantitative Data Summary

The following table presents representative quantitative data from studies investigating the anti-cancer effects of curcumin in animal models.

| Animal Model | Cancer Cell Line | Compound | Dosage | Route of Administration | Key Findings | Reference |

| Nude mice xenograft | H460 (Lung Cancer) | rScyreprocin (Illustrative) | Not specified | Not specified | Significant necrosis and apoptosis in tumor tissues. | |

| Nude mice orthotopic | A549 (Lung Cancer) | SB DIM-P (Illustrative) | Not specified | Oral | ~25-30% more tumor volume/weight reduction compared to control. | |

| Zebrafish xenograft | MCF-7 (Breast Cancer) | SCIP (Illustrative) | Not specified | Not specified | Dose-dependent inhibition of tumor growth. |

Experimental Protocol: Human Tumor Xenograft in Nude Mice

This protocol outlines the procedure for evaluating the anti-tumor activity of a test compound in a xenograft model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

-

Human cancer cell line (e.g., A549 lung carcinoma)

-

Matrigel

-

Test compound (e.g., Curcumin)

-

Vehicle control

-

Calipers

Procedure:

-

Cell Culture and Preparation: Culture A549 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

-

Group I: Vehicle control

-

Group II: Test compound (e.g., 100 mg/kg curcumin, orally, daily)

-

-

Treatment: Administer the treatment for a specified period (e.g., 21-28 days).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be used for further analysis (e.g., histopathology, western blotting).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo anti-cancer study.

In vivo anti-cancer experimental workflow.

Signaling Pathway: PI3K/Akt/mTOR Pathway Modulation

Curcumin can induce apoptosis and inhibit proliferation in cancer cells by modulating the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival.

PI3K/Akt/mTOR signaling pathway modulation.

Conclusion

The protocols and guidelines presented here, using curcumin as a well-documented example, offer a robust framework for investigating the in vivo effects of novel bioactive compounds. Proper selection of animal models, detailed experimental design, and accurate data analysis are critical for obtaining reliable and translatable results in the pursuit of new therapeutic agents. Researchers studying new compounds like this compound should perform initial in vitro studies to hypothesize mechanisms of action, which will guide the selection of appropriate in vivo models and endpoints.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Disporoside C

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of Disporoside C, a steroidal saponin (B1150181) isolated from Disporopsis pernyi.[1] The following protocols outline key experiments to elucidate its potential anti-cancer effects, focusing on apoptosis, cell cycle arrest, and underlying signaling pathways.

Introduction

This compound is a steroidal saponin with potential therapeutic properties.[1] Steroidal saponins, a class of natural products, have garnered interest in oncology research for their diverse biological activities, including anti-proliferative and apoptotic effects on cancer cells. Elucidating the precise mechanism of action of this compound is crucial for its development as a potential therapeutic agent. This document outlines a systematic approach to investigate its effects on cancer cell viability, cell cycle progression, and apoptosis, and to identify the key molecular pathways it modulates.